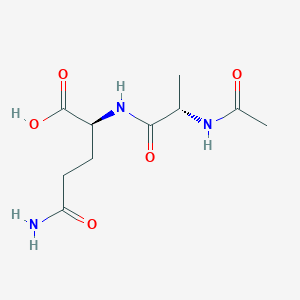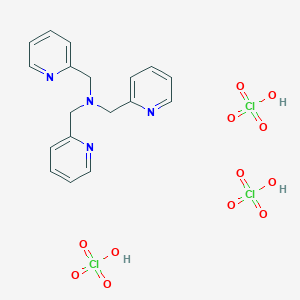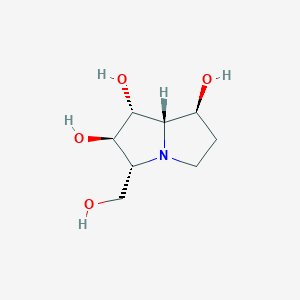
(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid
Overview
Description
Synthesis Analysis
The efficient synthesis of related compounds, such as (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, has been established as a precursor for PET radiotracers like [18F]FPGLN, which are crucial for tumor imaging in PET scans. This synthesis involves a five-step process starting from L-glutamine, yielding high yields and providing a pathway to develop (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid derivatives (Liu et al., 2017).
Molecular Structure Analysis
The structural analysis of related compounds provides insights into the molecular arrangement and potential reactivity of (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid. The crystal structure determination of similar compounds emphasizes the importance of intramolecular hydrogen bonding and extended planar structural patterns, which are significant for understanding the chemical reactivity and interaction with biological molecules (Banerjee et al., 1991).
Chemical Reactions and Properties
The compound's chemical reactions highlight its versatility and potential in synthesizing radiolabeled compounds for imaging. For instance, the synthesis of 5-amino-4-oxopentanoic acid derivatives, via a simple green approach using new ionic liquids, showcases efficient catalysis and potential environmental benefits, indicating a broader scope for producing (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid and its derivatives with reduced environmental impact (Shaterian & Oveisi, 2011).
Scientific Research Applications
Synthesis for Medical Imaging
(S)-2-((S)-2-Acetamido-propanamido)-5-amino-5-oxopentanoic acid is utilized in the synthesis of compounds for medical imaging, specifically positron emission tomography (PET) imaging of tumors. A study describes an efficient synthesis protocol for a related compound, which acts as a precursor for PET radiotracer [18F]FPGLN, used in tumor imaging. This demonstrates the compound's relevance in advancing diagnostic imaging techniques (Liu, Tang, Nie, Jiang, & Tang, 2017).
Precursor in Biosynthesis of Biologically Active Porphyrins
The compound serves as a precursor in the biosynthesis of biologically active porphyrins, which are central to processes like photosynthesis, oxygen transport, and electron transport. This highlights its importance in understanding and potentially manipulating these critical biological pathways (Shrestha‐Dawadi & Lugtenburg, 2003).
Intermediate in Synthesis of Natural and Nonnatural α-Amino Acids
This compound is also used as an intermediate in the synthesis of various natural and nonnatural α-amino acids and their derivatives. Its utility in this area showcases its versatility and significance in the synthesis of a wide range of biologically relevant molecules (Burger, Rudolph, Neuhauser, & Gold, 1992).
Constituent in Toxin Synthesis
The L-form of a related compound, 2-amino-5-phenylpentanoic acid, is a constituent amino acid in AM-toxins. Understanding its role in toxin synthesis can contribute to insights into pathogenic mechanisms and potential therapeutic interventions (Shimohigashi, Lee, & Izumiya, 1976).
Synthesis of Biobased Chemicals
It is involved in the synthesis of biobased chemicals, such as succinonitrile, from glutamic acid and glutamine. This application is crucial in developing sustainable and environmentally friendly chemical production methods (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).
Development of Fluorescent Probes
The compound is instrumental in the development of fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples. This application is particularly significant for environmental monitoring and pollution detection (Houdier, Perrier, Defrancq, & Legrand, 2000).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It could include information on toxicity, flammability, and environmental impact.
Future Directions
This could involve discussing potential applications of the compound, areas for further research, or ways to improve its synthesis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a more specific analysis, you may need to consult scientific literature or databases. If you have access to a university library, they can often provide you with resources or help you with your search. Alternatively, databases like PubMed, SciFinder, and Web of Science can be useful for finding scientific articles. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLJDWBMKIZEF-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid | |
CAS RN |
121574-43-4 | |
| Record name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)

